molecular formula C16H20N4O2 B3010709 (E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide CAS No. 2411338-44-6

(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide

Número de catálogo B3010709
Número CAS: 2411338-44-6
Peso molecular: 300.362
Clave InChI: YUASLYXWJYELKA-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies. In

Mecanismo De Acción

(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide is believed to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, this compound has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that plays a key role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to stimulate the immune system, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This process, known as angiogenesis, is essential for tumor growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide as a potential cancer therapy is its ability to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has been shown to have a low toxicity profile in preclinical studies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to have a short half-life in the body, which may limit its effectiveness as a cancer therapy.

Direcciones Futuras

Despite the promising results of preclinical studies, (E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide has not yet been approved for use in cancer therapy. Future research is needed to investigate the safety and effectiveness of this compound in clinical trials. In addition, further studies are needed to explore the potential use of this compound in combination with other cancer therapies, such as immunotherapy. Finally, research is needed to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment.

Métodos De Síntesis

(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the reaction of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol with 4-dimethylaminobutyryl chloride. The resulting product is then treated with a base to form this compound. The synthesis of this compound has been optimized over the years, resulting in higher yields and purities.

Aplicaciones Científicas De Investigación

(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been investigated for its potential use in combination with other cancer therapies, such as immunotherapy.

Propiedades

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20(2)12-6-9-14(21)17-11-10-15-18-19-16(22-15)13-7-4-3-5-8-13/h3-9H,10-12H2,1-2H3,(H,17,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUASLYXWJYELKA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.